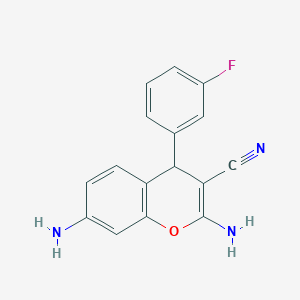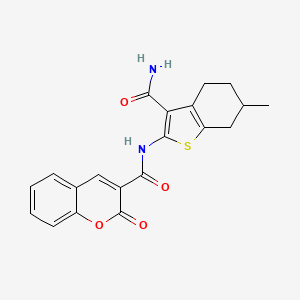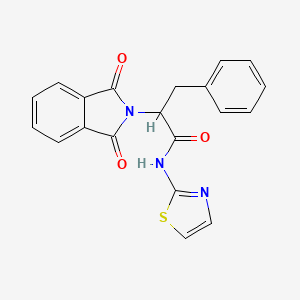
2-Pyrrolidinone, 1-(4-morpholinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1-(4-morpholinylmethyl)- is an organic compound with the molecular formula C9H16N2O2. It is a derivative of pyrrolidinone, featuring a morpholinylmethyl group attached to the nitrogen atom of the pyrrolidinone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- typically involves the reaction of 2-pyrrolidinone with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-Pyrrolidinone and morpholine.
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.
Solvent: Toluene or ethanol.
Reaction Conditions: Elevated temperatures (typically around 80-100°C) and stirring for several hours.
Industrial Production Methods
Industrial production of 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidinone, 1-(4-morpholinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the morpholinylmethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or amines; reactions often require catalysts like palladium or copper and are conducted under inert atmospheres.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted compounds with different functional groups attached to the morpholinylmethyl moiety.
Applications De Recherche Scientifique
2-Pyrrolidinone, 1-(4-morpholinylmethyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
2-Pyrrolidinone, 1-(4-morpholinylmethyl)- can be compared with other similar compounds such as:
2-Pyrrolidinone: The parent compound, which lacks the morpholinylmethyl group and has different chemical properties and applications.
1-Methyl-2-pyrrolidinone: A derivative with a methyl group instead of the morpholinylmethyl group, used primarily as a solvent in various industrial processes.
Pyrrolidine-2,5-diones: Compounds with similar ring structures but different functional groups, often used in medicinal chemistry for their bioactive properties.
The uniqueness of 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- lies in its specific functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
34609-03-5 |
|---|---|
Formule moléculaire |
C9H16N2O2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
1-(morpholin-4-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H16N2O2/c12-9-2-1-3-11(9)8-10-4-6-13-7-5-10/h1-8H2 |
Clé InChI |
BVNIPVRQJNRXKD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)CN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzoic acid, 5-[6-amino-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-2-hydroxy-](/img/structure/B12117555.png)
![2-[5-(4-Chloro-phenyl)-1h-[1,2,4]triazol-3-yl]-phenylamine](/img/structure/B12117556.png)
![9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12117561.png)


![3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo-](/img/structure/B12117567.png)
![N-tert-Butylbenzo[d]thiazol-2-amine](/img/structure/B12117589.png)





